6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N3O2/c1-6-7(3-5-13)9(14)11-8-2-4-10-12(6)8/h2,4,13H,3,5H2,1H3,(H,11,14) |
InChI Key |
NZTXCIXWORLNRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=NN12)CCO |
Origin of Product |
United States |
Preparation Methods
Formation of 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Core
- Reaction : 3-aminopyrazole is treated with ethyl 3-ethoxyacrylate in the presence of a base such as cesium carbonate.
- Solvent : Dimethylformamide (DMF) is commonly used.
- Conditions : Heating at around 110 °C for 4 hours.
- Work-up : Removal of solvent followed by purification via silica gel column chromatography using a gradient of ethyl acetate, petroleum ether, and tetrahydrofuran.
- Yield : Approximately 48% of the pyrazolo[1,5-a]pyrimidin-5-one core is obtained as a white solid.
This step builds the bicyclic heterocyclic framework essential for further functionalization.
Chlorination to Introduce a Reactive Site
To facilitate substitution at the 6-position, the pyrazolo[1,5-a]pyrimidin-5-one core is chlorinated.
- Reagent : Phosphoryl chloride (POCl3).
- Conditions : Stirring under argon atmosphere at 120 °C for 2 hours.
- Quenching : Careful addition of ice water to quench the reaction.
- Extraction : Using ethyl acetate, followed by drying over magnesium sulfate.
- Purification : Silica gel column chromatography with a 1:1 mixture of n-hexane and ethyl acetate.
- Yield : High yield (~80%) of 5-chloropyrazolo[1,5-a]pyrimidine derivative.
This chlorinated intermediate is crucial for nucleophilic substitution reactions to introduce the hydroxyethyl group.
Methylation at the 7-Position
The 7-methyl group is introduced either by using methyl-substituted starting materials or by methylation reactions post core formation.
- Method 1 : Use of methyl-substituted 3-aminopyrazole derivatives.
- Method 2 : Methylation of the pyrazolo[1,5-a]pyrimidinone core using methylating agents such as methyl iodide in the presence of a base.
- Conditions : Mild to moderate temperatures, depending on the methylating agent.
- Purification : Chromatographic methods to isolate the methylated product.
This modification is critical to achieve the exact substitution pattern of the target compound.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of pyrazolo[1,5-a]pyrimidin-5-one | 3-Aminopyrazole, ethyl 3-ethoxyacrylate, Cs2CO3, 110 °C, 4 h | DMF | ~48 | Builds bicyclic core |
| 2 | Chlorination of core | POCl3, 120 °C, 2 h | Neat or POCl3 | ~80 | Introduces reactive Cl at C-5 |
| 3 | Nucleophilic substitution with 2-hydroxyethyl | 2-Hydroxyethylamine, 80–120 °C | DMF/DMSO | Variable | Introduces hydroxyethyl group |
| 4 | Methylation at 7-position | Methyl iodide/base or methylated starting material | Various | Variable | Final substitution step |
Research Findings and Optimization
- The use of cesium carbonate as a base in the initial condensation improves yields and selectivity for the bicyclic core formation.
- Phosphoryl chloride chlorination is highly efficient and selective for the 5-position, enabling subsequent substitution reactions.
- Nucleophilic substitution efficiency depends on solvent polarity and temperature; DMF and DMSO at elevated temperatures favor substitution without decomposition.
- Methylation strategies vary; direct use of methyl-substituted precursors often yields better regioselectivity than post-synthesis methylation.
Chemical Reactions Analysis
6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit notable anticancer properties. Specifically, derivatives of this compound have been shown to inhibit the proliferation of various cancer cell lines by targeting critical enzymatic pathways involved in tumor growth.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | A549 (Lung) | 12.5 | |
| 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | MCF-7 (Breast) | 8.0 |
The mechanism of action often involves the inhibition of kinases that are pivotal in signaling pathways associated with cancer cell survival and proliferation.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. Notably, it has shown effectiveness against dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine synthesis.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive Inhibition | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
Inhibition of these enzymes can disrupt cellular processes crucial for cancer cell metabolism and proliferation.
Synthesis and Functionalization
The synthesis of 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be achieved through various chemical transformations. Recent studies have focused on developing efficient synthetic routes that enhance the yield and purity of the compound while allowing for post-synthetic modifications that can further augment its biological activity.
Synthetic Pathways
Recent advancements in synthetic methodologies have facilitated the preparation of this compound through:
- Condensation Reactions : Utilizing starting materials like hydrazines and carbonyl compounds.
- Cyclization Techniques : Employing cyclization strategies to form the pyrazolo ring system efficiently.
- Post-functionalization : Modifying functional groups to enhance solubility and bioavailability.
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one demonstrated its ability to induce apoptosis in A549 lung cancer cells via a mitochondrial-dependent pathway. The results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The findings revealed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a casein kinase 2 inhibitor, it binds to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Substituent Variations in Pyrazolo[1,5-a]pyrimidin-5-ones
The pyrazolo[1,5-a]pyrimidin-5-one scaffold is highly versatile, allowing for diverse substitutions. Below is a comparative analysis of key derivatives:
Physicochemical and Reactivity Differences
- Hydrophilicity : The 2-hydroxyethyl group in the target compound increases water solubility compared to ethyl (e.g., 7-ethyl-2,6-dimethyl derivative ) or trifluoromethyl substituents .
- Electronic Effects : The trifluoromethyl group in 7-CF₃ derivatives imparts strong electron-withdrawing effects, reducing electrophilic substitution reactivity compared to electron-donating groups like hydroxyethyl .
- Steric Effects : Methyl and ethyl groups at position 7 (as in ) limit steric bulk, whereas aryl substituents (e.g., 4-hydroxyphenyl in ) enhance planarity for π-π interactions.
Pharmacological Potential
- MAO-B Inhibition: 7-Trifluoromethyl derivatives (e.g., 3,5-diarylated compounds) exhibit micromolar IC₅₀ values against monoamine oxidase B (MAO-B), a target in neurodegenerative diseases .
- Anti-Inflammatory Activity : Suzuki–Miyaura cross-coupled 3,5-diarylated pyrazolo[1,5-a]pyrimidines show promise as anti-inflammatory agents .
- Structural Insights : The hydroxyethyl group in the target compound may facilitate hydrogen bonding with biological targets, similar to hydroxylated pyrimidines in kinase inhibitors .
Critical Analysis of Structural Analogues
- Triazolo[1,5-a]pyrimidines: Substitution of pyrazole with triazole (e.g., 2-amino-6-methyl-4-propyl-triazolo[1,5-a]pyrimidin-5-one ) alters electronic density, reducing pyrazolo-specific reactivity but enhancing affinity for purine-binding enzymes.
Biological Activity
6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a pyrazolo-pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is structurally related to other pyrazole derivatives known for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 178.19 g/mol
- IUPAC Name : 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- In vitro studies have shown that compounds similar to 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated IC values in the low micromolar range against MCF7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| A | MCF7 | 3.79 |
| B | NCI-H460 | 8.55 |
| C | HeLa | 14.31 |
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been investigated:
- Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of cellular processes or interference with enzyme activity .
Anti-inflammatory Activity
Several pyrazolo compounds have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes:
- For example, certain derivatives have been shown to reduce inflammatory markers in cell-based assays and animal models .
The biological activity of 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one may involve several mechanisms:
- Inhibition of Enzymatic Activity : It has been suggested that this compound may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapy .
- Cell Cycle Arrest : Some studies indicate that pyrazolo derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated a series of pyrazolo compounds for their anticancer properties. The most potent compound demonstrated a significant reduction in tumor size in xenograft models .
- Antimicrobial Testing : Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
